molecular formula C16H13ClN2O3 B2974554 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922026-98-0

2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2974554
CAS No.: 922026-98-0
M. Wt: 316.74
InChI Key: RFVHMVGGYXGJCS-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide (CAS 922026-98-0) is a small-molecule compound featuring a benzoxazepinone core, which has been identified as a privileged scaffold in the development of potent and selective WDR5 WIN-site inhibitors . WDR5 (WD repeat domain 5) is a chromatin-associated protein that is a high-profile target in anticancer drug discovery due to its essential role as a co-factor for the oncoprotein MYC and its function in regulating ribosome protein gene transcription . This compound is of significant interest in oncology research, particularly for investigating novel therapeutic strategies against both solid tumors and hematological malignancies . Compounds based on the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core, such as this one, have demonstrated enhanced cellular potency, improved selectivity, and favorable physicochemical properties compared to earlier inhibitor classes . The primary mechanism of action for this class of inhibitors is the targeted disruption of the protein-protein interaction between WDR5 and its partners at the WIN site. This blockade leads to the comprehensive displacement of WDR5 from chromatin, resulting in the transcriptional suppression of a conserved set of ribosome protein genes, depletion of ribosomes, induction of nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-11(13)16(21)19-10-5-6-14-12(9-10)15(20)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVHMVGGYXGJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multiple steps, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepin ring system. One common approach is to start with a suitable benzene derivative, which undergoes nitration, reduction, and cyclization reactions to form the oxazepin ring. Subsequent chlorination and amide formation steps yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions at the chlorine or amide positions can lead to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it a candidate for drug development.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products.

Mechanism of Action

The mechanism by which 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The exact pathways and targets would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it might bind to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s analogs differ primarily in substituents on the oxazepine ring or benzamide group, which influence physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Oxazepine/Benzamide) Molecular Formula Molecular Weight CAS Number
2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide (Target) Cl (benzamide), H (position 4) C₁₇H₁₃ClN₂O₃ 328.75 Not provided
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide Cl (benzamide), C₂H₅ (position 4) C₁₉H₁₇ClN₂O₃ 356.80 Not provided
3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide F (benzamide), H (position 4) C₁₇H₁₃FN₂O₃ 312.30 921890-33-7
2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide Cl (benzamide), C₃H₇, (CH₃)₂ (positions 3,5) C₂₁H₂₃ClN₂O₃ 386.90 921564-15-0

Key Observations :

  • Halogen Effects : Replacing chlorine with fluorine (as in ) reduces molecular weight and may alter electronic properties, impacting binding interactions.
  • Ring Substitutions : The dimethyl and propyl groups in introduce steric hindrance, which could affect conformational flexibility and target engagement.
Table 2: Hazard Comparison (Selected Compounds)
Compound Hazard Codes (H) Precautionary Measures (P)
3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide H315 (skin irritation), H319 (eye damage) P305+P351+P338 (eye exposure protocol)
Target Compound (Inferred) Likely similar to Requires standard handling for halogenated aromatics

Notable Differences:

  • The fluorine analog has specific hazards (e.g., eye damage), whereas bulkier analogs like may pose distinct risks due to increased lipophilicity.

Research Findings and Implications

  • Electronic Effects : Chlorine’s electron-withdrawing nature may enhance stability compared to fluorine, influencing pharmacokinetics.
  • Steric Influences : Analogs with alkyl groups (e.g., ) could exhibit improved membrane permeability but reduced solubility.
  • Synthetic Scalability : One-pot methods are advantageous for high-throughput synthesis, though yields vary with substituents.

Biological Activity

2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a compound belonging to the benzoxazepine class, which has attracted attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

The chemical structure of 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can be represented as follows:

C18H18ClN2O3\text{C}_{18}\text{H}_{18}\text{ClN}_2\text{O}_3

Biological Activity Overview

The biological activities of benzoxazepine derivatives have been extensively studied. The specific compound has shown promising results in various biological assays.

Antimicrobial Activity

Research indicates that benzoxazepine derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain derivatives displayed activity against a range of bacterial and fungal strains. The compounds were evaluated for their effectiveness compared to standard antibiotics such as penicillin G and ciprofloxacin .
  • A study found that synthesized benzoxazepine derivatives showed limited antimicrobial activity but were effective against specific bacterial pathogens .

Anticancer Activity

The anticancer properties of 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide have been highlighted in several studies:

  • Cytotoxicity Assays : The compound was tested against various solid tumor cell lines. Results indicated varying degrees of cytotoxicity and effects on pro-inflammatory cytokines like IL-6 and TNF-α depending on the cancer type .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the chemical structure could enhance anticancer efficacy. For example, the introduction of halogen substituents improved activity against cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy:

  • Studies have shown that benzoxazepine derivatives can modulate inflammatory responses in vitro. The release of cytokines such as IL-6 and TNF-α was influenced by the presence of these compounds in different cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against specific bacterial strains
AnticancerCytotoxicity against solid tumor cell lines
Anti-inflammatoryModulation of cytokine release

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of synthesized benzoxazepine derivatives revealed that certain compounds exhibited antimicrobial activity comparable to established antibiotics. The study utilized RP-HPLC for lipophilicity analysis and demonstrated a correlation between chemical structure and biological activity .
  • Cytotoxicity Assessment : In another investigation focusing on the anticancer properties of benzoxazepine derivatives, it was found that the compounds induced apoptosis in various cancer cell lines. The study emphasized the importance of structural modifications for enhancing therapeutic efficacy against cancer .

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